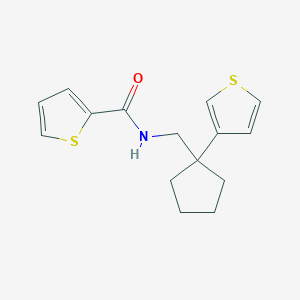

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-14(13-4-3-8-19-13)16-11-15(6-1-2-7-15)12-5-9-18-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNFSQZPSJBJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various substrates under specific conditions. For industrial production, the Suzuki–Miyaura coupling reaction is often employed due to its mild reaction conditions and high efficiency .

Chemical Reactions Analysis

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is primarily recognized for its pharmacological properties , which include:

- Anti-inflammatory Activity : Thiophene derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.

- Antimicrobial Properties : Research indicates that similar thiophene compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi. This suggests that this compound may have similar effects.

- Anticancer Potential : Some studies suggest that thiophene derivatives can induce apoptosis in cancer cells, making them promising for cancer therapy. The compound may interact with specific molecular targets involved in tumor growth and proliferation.

Material Science Applications

Thiophene derivatives, including this compound, are utilized in:

- Organic Electronics : They are components in organic semiconductors and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials.

Case Study 1: Antimicrobial Efficacy

In vitro studies on thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Modifications to the thiophene structure enhanced this activity, indicating that this compound could be optimized for better efficacy against bacterial infections.

Case Study 2: Anticancer Activity

A study focusing on structurally similar compounds revealed that they inhibited cell proliferation in human liver cancer cells by inducing apoptosis through mitochondrial dysfunction. This suggests that this compound may also possess anticancer properties worth exploring further.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell membranes |

| Similar Thiophene Derivative | Anticancer | Human liver cancer cells | Induction of apoptosis |

| Other Thiophene Derivative | Anti-inflammatory | Various | Inhibition of cyclooxygenase |

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a cyclopentyl group, and a carboxamide functional group. The unique structure may contribute to its interaction with various biological targets.

Structural Formula

The structural representation can be summarized as follows:

The compound is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition : this compound may inhibit specific kinases, contributing to its anti-inflammatory and anticancer properties.

- Receptor Modulation : It may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Anti-inflammatory : It shows promise in reducing inflammation by modulating immune responses.

- Anticancer : Preliminary studies suggest efficacy against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| BMX Inhibition | 2 | Kinase | |

| Anti-inflammatory | 5 | Cytokine Production | |

| Cancer Cell Line Inhibition | 10 | Various Cancer Lines |

Notable Research Findings

- Inhibition of BMX Kinase : A study demonstrated that this compound exhibited potent inhibition of BMX kinase with an IC50 value of 2 µM, indicating strong potential for therapeutic applications in diseases where BMX is implicated .

- Anti-inflammatory Effects : Another study highlighted its ability to reduce pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory diseases .

- Anticancer Activity : Research has shown that the compound can induce apoptosis in specific cancer cell lines at concentrations around 10 µM. This activity is attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-carboxamide, and what reaction conditions optimize yield?

- Key Methods :

Solvent-free reactions : Utilize neat conditions or fusion methods at elevated temperatures to minimize side reactions and improve reaction efficiency .

Reflux with acetonitrile : Equimolar reactions of acyl chlorides with amines under reflux (e.g., 1 hour at 80°C) yield carboxamide derivatives. Crystallization via solvent evaporation ensures high purity .

Catalytic systems : Basic catalysts (e.g., triethylamine) or solid supports like aluminum oxide enhance reaction rates in heterocyclic coupling steps .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H and 13C NMR to verify substituent positioning and cyclopentyl-thiophene connectivity .

- IR Spectroscopy : Identify characteristic amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to quantify impurities (<2%) .

- Melting Point Analysis : Compare experimental values (e.g., 213–216°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Cross-Validation :

Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., cyclopentyl methylene protons) .

X-ray Crystallography : Determine absolute configuration and dihedral angles between thiophene and cyclopentyl rings (e.g., 8.5–13.5° deviations observed in analogous carboxamides) .

Mass Spectrometry : HRMS to confirm molecular formula (e.g., C₁₆H₁₈N₂O₂S₂) and rule out isomeric byproducts .

Q. What experimental designs are suitable for investigating the compound's biological activity and mechanism of action?

- In Vitro Assays :

Antimicrobial Screening : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains, referencing structurally similar thiophene carboxamides with reported antibacterial activity .

Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or kinases via fluorometric assays, given the anti-inflammatory potential of thiophene derivatives .

- Mechanistic Probes :

Q. How can computational chemistry predict the compound's reactivity and environmental fate?

- Reactivity Modeling :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic substitution sites on thiophene rings .

Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic matrices to estimate hydrolysis rates .

- Environmental Persistence :

- QSAR Models : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP and topological polar surface area .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process Optimization :

Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yield consistency .

Quality-by-Design (QbD) : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) affecting purity .

Q. How should researchers design stability studies under varying storage conditions?

- Protocol :

Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .

Long-Term Stability : Store samples at –20°C, 4°C, and 25°C, and assay monthly for 12 months to establish shelf-life .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental biological activity?

- Root Cause Investigation :

Solubility Limitations : Measure logD (octanol-water) to assess bioavailability; use DMSO stock solutions ≤1% to avoid solvent interference .

Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates that may enhance or inhibit observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.